Methyl 2-(3-butylpiperazin-1-yl)benzoate
Description
Methyl 2-(3-butylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 3-butylpiperazine moiety attached at the 2-position of the aromatic ring.
Properties
CAS No. |
1131622-72-4 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
methyl 2-(3-butylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-7-13-12-18(11-10-17-13)15-9-6-5-8-14(15)16(19)20-2/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3 |
InChI Key |
QSFWKBIVBSPJGC-UHFFFAOYSA-N |
SMILES |
CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Linked Benzoate Derivatives
(a) Positional Isomers
- Methyl 3-((3-Butylpiperazin-1-yl)methyl)benzoate (Entry 13 in ): Structural difference: The piperazine is connected via a methylene bridge at the 3-position of the benzoate, unlike the direct attachment at the 2-position in the target compound.
(b) Substituent Variations on Piperazine
Quinoline-Piperazine-Benzoate Hybrids ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) feature a quinoline-carbonyl-piperazine-benzoate architecture. Key distinctions from the target compound include:
- Substituent Effects: Halogens (Br, Cl, F) or methoxy groups on the quinoline-phenyl ring modulate electronic properties and steric interactions, influencing receptor binding .
Physicochemical and Spectroscopic Data Comparison
Table 1: Key Properties of Selected Analogs
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